6-chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
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Overview
Description
6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is a chemical compound with the molecular formula C7H6ClNO2S. It is a derivative of benzothiazole, a heterocyclic aromatic organic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzothiazole derivative and chlorinating agents.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is similar to other benzothiazole derivatives, such as 6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione it has unique structural features and properties that distinguish it from these compounds
Comparison with Similar Compounds
6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
6-fluoro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
6-iodo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
Properties
CAS No. |
1858249-37-2 |
---|---|
Molecular Formula |
C8H8ClNO2S |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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